molecular formula C16H21ClO3 B169880 Ethyl 8-(4-chlorophenyl)-8-oxooctanoate CAS No. 198064-91-4

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate

Cat. No.: B169880
CAS No.: 198064-91-4
M. Wt: 296.79 g/mol
InChI Key: CUDIWJDWEUCHIU-UHFFFAOYSA-N
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Description

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 4-chlorophenyl group and a keto group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-chlorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 8-(4-chlorophenyl)-8-oxooctanoic acid, ethanol, sulfuric acid.

    Reaction Conditions: Reflux the mixture of the acid and ethanol with a few drops of sulfuric acid for several hours.

    Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 8-(4-chlorophenyl)-8-oxooctanoic acid.

    Reduction: 8-(4-chlorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of esters with biological systems and their potential biological activities.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-chlorophenyl)-8-oxooctanoate involves its interaction with biological targets through its ester and keto functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in the body. The keto group can participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-oxooctanoate: Lacks the 4-chlorophenyl group, making it less hydrophobic and potentially less active in biological systems.

    Ethyl 8-(4-bromophenyl)-8-oxooctanoate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Contains a methyl group instead of chlorine, which can influence its lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 8-(4-chlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDIWJDWEUCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446983
Record name ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198064-91-4
Record name ETHYL 8-(4-CHLOROPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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